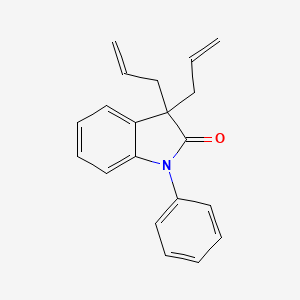
2-Indolinone, 3,3-diallyl-1-phenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Indolinone, 3,3-diallyl-1-phenyl- is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Indolinone, 3,3-diallyl-1-phenyl- typically involves the construction of the indole nucleus followed by functionalization at specific positions. One common method includes the regioselective construction of enol triflates from 2-azabicyclo[3.3.1]nonane ketones, followed by indolization of the resulting ene-hydrazides . This method allows for the effective formation of key indole intermediates, which can then be further functionalized to obtain the desired compound.
Industrial Production Methods
Industrial production of indole derivatives often involves large-scale synthesis using palladium-catalyzed reactions. For example, a palladium-catalyzed tandem [4+1] cycloaddition of 4-vinyl-1,4-dihydro-2H-3,1-benzoxazin-2-ones with N-tosylhydrazones provides diverse indolines with broad functional group compatibility in good yields under mild conditions .
Analyse Chemischer Reaktionen
Types of Reactions
2-Indolinone, 3,3-diallyl-1-phenyl- undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Electrophilic substitution reactions are common due to the aromatic nature of the indole nucleus.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Electrophilic reagents such as halogens and nitrating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Wissenschaftliche Forschungsanwendungen
2-Indolinone, 3,3-diallyl-1-phenyl- has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its potential antiviral and antimicrobial properties.
Medicine: Investigated for its anticancer activity and potential as a therapeutic agent.
Industry: Utilized in the development of dyes and pigments for biological imaging and sensors.
Wirkmechanismus
The mechanism of action of 2-Indolinone, 3,3-diallyl-1-phenyl- involves its interaction with specific molecular targets and pathways. For instance, indole derivatives are known to inhibit cyclin-dependent kinase-2 function in cancer cells, thereby regulating cell cycle progression and inducing apoptosis . The compound may also interact with other cellular targets, leading to its diverse biological activities.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Sunitinib: An indolinone derivative used as a receptor tyrosine kinase inhibitor for cancer therapy.
Semaxinib: Another indolinone derivative with anticancer properties.
Nintedanib: Known for its antifibrotic and anticancer activities.
Uniqueness
2-Indolinone, 3,3-diallyl-1-phenyl- is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its diallyl and phenyl substituents provide unique interactions with molecular targets, distinguishing it from other indolinone derivatives.
Eigenschaften
CAS-Nummer |
19048-20-5 |
|---|---|
Molekularformel |
C20H19NO |
Molekulargewicht |
289.4 g/mol |
IUPAC-Name |
1-phenyl-3,3-bis(prop-2-enyl)indol-2-one |
InChI |
InChI=1S/C20H19NO/c1-3-14-20(15-4-2)17-12-8-9-13-18(17)21(19(20)22)16-10-6-5-7-11-16/h3-13H,1-2,14-15H2 |
InChI-Schlüssel |
ZAEAFXXRGMLYMD-UHFFFAOYSA-N |
Kanonische SMILES |
C=CCC1(C2=CC=CC=C2N(C1=O)C3=CC=CC=C3)CC=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



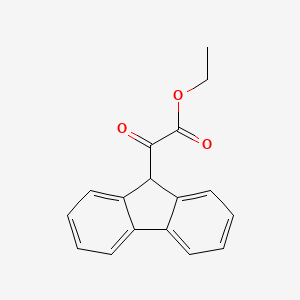
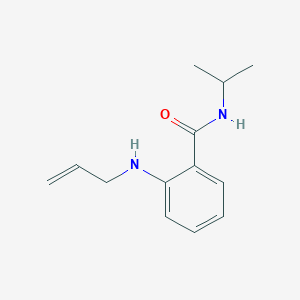
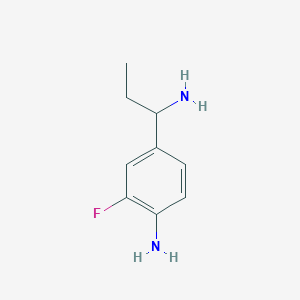
![4-(6-Acetyl-1,3,7-trimethyl-2,4-dioxo-1,2,3,4,5,8-hexahydropyrido[2,3-D]pyrimidin-5-YL)benzonitrile](/img/structure/B13095902.png)
![8-Fluoro-3-methyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13095910.png)

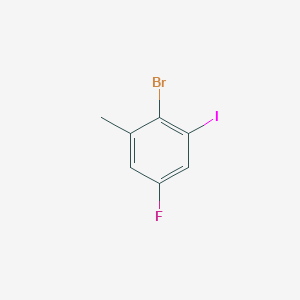


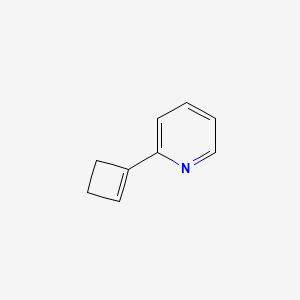
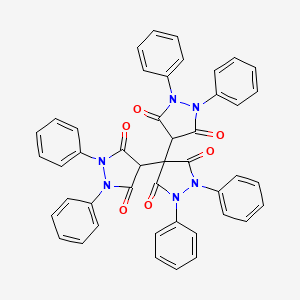
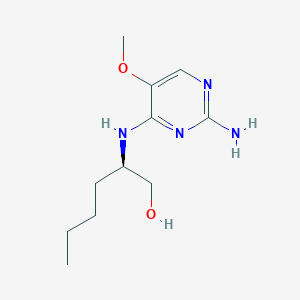
![4-[3-(3,5-Dichlorophenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B13095976.png)
